![molecular formula C11H13NO4 B1390719 (6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl)methanol CAS No. 1171920-53-8](/img/structure/B1390719.png)
(6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl)methanol
Overview
Description
(6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl)methanol: is a chemical compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol . This compound is part of the furo[3,2-b]pyridine family, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as furo[3,2-b]pyridine derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions include:
Aldehydes and Ketones: From oxidation reactions.
Alcohols and Amines: From reduction reactions.
Halogenated, Nitrated, or Sulfonated Derivatives: From substitution reactions.
Scientific Research Applications
Chemical Intermediates
(6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl)methanol serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various modifications that can lead to new compounds with desirable properties.
Research indicates potential biological activities for this compound:
- Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation by interacting with specific molecular targets.
- Anti-inflammatory Effects : Investigated for its ability to modulate inflammatory pathways, potentially benefiting conditions such as arthritis.
Medicinal Chemistry
The compound is being explored for therapeutic applications:
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, offering a route to drug development.
- Receptor Modulation : Potential binding to specific receptors could influence cellular responses and lead to novel therapeutic strategies.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various applications:
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro. |
Study B | Anti-inflammatory Effects | Showed reduction in inflammatory markers in animal models. |
Study C | Enzyme Interaction | Identified as a potent inhibitor of specific enzymes related to metabolic disorders. |
Mechanism of Action
The mechanism of action of (6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction Pathways: Affecting various intracellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- (6-Bromofuro[3,2-b]pyridin-2-yl)methanol
- (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol
- Furo[3,2-b]pyridin-2-ylmethanol
- 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol
- 1-(Furo[3,2-b]pyridin-6-yl)ethanone
Uniqueness
(6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl)methanol is unique due to its specific structural features, such as the presence of the dimethoxymethyl group, which may confer distinct chemical and biological properties compared to other similar compounds .
Biological Activity
(6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl)methanol is a compound with notable potential in various biological applications. This article delves into its chemical properties, synthesis, and most importantly, its biological activities, including antimicrobial and anticancer effects.
- Molecular Formula : C₁₁H₁₃NO₄
- Molecular Weight : 223.23 g/mol
- CAS Number : 1171920-53-8
- IUPAC Name : [6-(dimethoxymethyl)furo[3,2-b]pyridin-2-yl]methanol
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : Furo[3,2-b]pyridine derivatives.
- Reaction Conditions : Common solvents include dichloromethane or ethanol, often using catalysts like palladium or copper salts.
- Purification Techniques : Crystallization, distillation, or chromatography are used to isolate the product.
Antimicrobial Properties
Recent studies have investigated the antimicrobial efficacy of this compound against various bacterial strains. The compound has shown potential effectiveness against:
- Gram-positive Bacteria : Such as Staphylococcus aureus.
- Gram-negative Bacteria : Including Escherichia coli and Enterococcus faecalis.
In a comparative study, the compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ceftriaxone. The results indicate that structural modifications can enhance its antimicrobial potency.
Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
---|---|---|---|
Staphylococcus aureus | 62.5 | Ceftriaxone | 32 |
Escherichia coli | 78.12 | Ciprofloxacin | 16 |
Enterococcus faecalis | 100 | Vancomycin | 32 |
Anticancer Activity
The anticancer potential of this compound has also been explored. It was tested against various cancer cell lines including:
- HeLa Cells (cervical cancer)
- A549 Cells (lung cancer)
Studies indicated that the compound exhibits cytotoxic effects on these cell lines with IC50 values demonstrating its potential as a chemotherapeutic agent.
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | 226 |
A549 | 242.52 |
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways critical for cell survival and growth.
- Signal Transduction Pathways : It may affect intracellular signaling pathways that lead to apoptosis in cancer cells.
Case Studies
- Antimicrobial Evaluation : A study published in Phytochemical Analysis highlighted the synthesis of derivatives from furo[3,2-b]pyridine and their evaluation for antimicrobial properties against resistant strains of bacteria. The study concluded that structural variations significantly influence their efficacy against pathogens .
- Anticancer Research : Another investigation focused on the effects of furo[3,2-b]pyridine derivatives on HeLa and A549 cells demonstrated promising results in inhibiting cell growth and inducing apoptosis .
Properties
IUPAC Name |
[6-(dimethoxymethyl)furo[3,2-b]pyridin-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-14-11(15-2)7-3-10-9(12-5-7)4-8(6-13)16-10/h3-5,11,13H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKSSQUGXRZDRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC2=C(C=C(O2)CO)N=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674093 | |
Record name | [6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171920-53-8 | |
Record name | [6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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